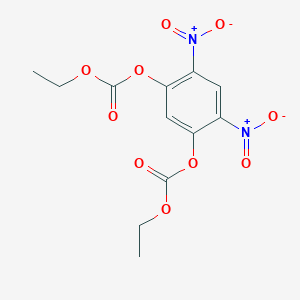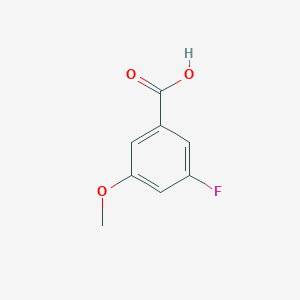
6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. It is a highly reactive molecule that possesses unique chemical properties that make it a valuable tool for investigating biological processes and mechanisms. In
Aplicaciones Científicas De Investigación
6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene has a wide range of scientific research applications due to its unique chemical properties. It has been used as a tool for investigating the mechanism of action of various biological processes, including enzyme-catalyzed reactions and protein-protein interactions. It has also been used in the development of new drugs and therapies for various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene involves the formation of covalent bonds with amino acid residues in proteins, leading to the inhibition of enzyme activity and protein function. This mechanism of action has been extensively studied and has provided valuable insights into the structure and function of proteins and enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene depend on the specific biological process or system being studied. It has been shown to inhibit the activity of various enzymes and proteins, leading to changes in cellular metabolism and signaling pathways. It has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene in lab experiments is its high reactivity and specificity for certain amino acid residues in proteins. This allows for precise targeting of specific proteins and enzymes, leading to more accurate and reliable results. However, one limitation of using this compound is its potential toxicity and instability, which can affect the accuracy and reproducibility of experimental results.
Direcciones Futuras
There are numerous future directions for research involving 6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene. One potential area of study is the development of new drugs and therapies for various diseases, including cancer and neurological disorders. Another area of research is the investigation of the structure and function of proteins and enzymes, which could lead to the development of new tools and techniques for studying biological processes. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.
Métodos De Síntesis
The synthesis of 6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene involves the reaction of 6-fluoronaphthalene with peroxyacetic acid in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. This synthesis method has been optimized to produce high yields of pure 6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene, making it a reliable and efficient method for obtaining this compound.
Propiedades
Número CAS |
173276-82-9 |
|---|---|
Nombre del producto |
6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene |
Fórmula molecular |
C10H7FO |
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
4-fluoro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C10H7FO/c11-6-1-2-7-8(5-6)10-4-3-9(7)12-10/h1-5,9-10H |
Clave InChI |
YAKJJBDWDBDEMH-UHFFFAOYSA-N |
SMILES |
C1=CC2C3=C(C1O2)C=CC(=C3)F |
SMILES canónico |
C1=CC2C3=C(C1O2)C=CC(=C3)F |
Sinónimos |
1,4-Epoxynaphthalene,6-fluoro-1,4-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




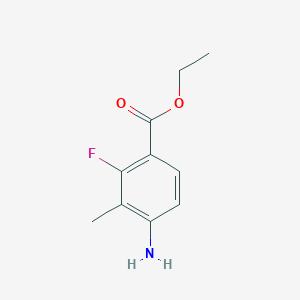
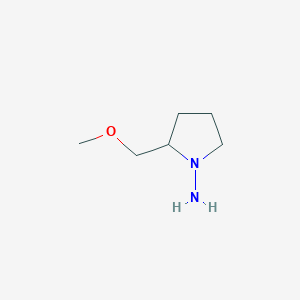
![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
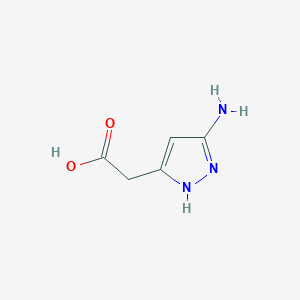
![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)
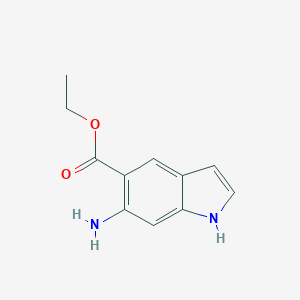
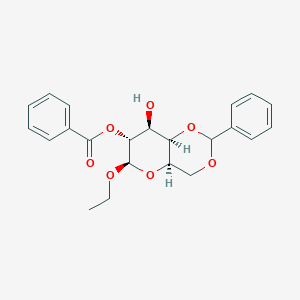
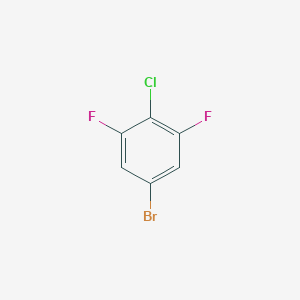
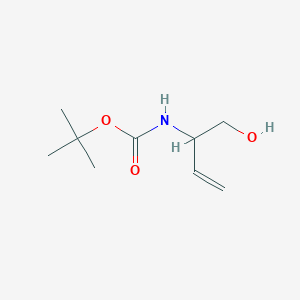
![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)
